ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate
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Overview
Description
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an acetamido group, an amino group, and a hydroxy group, all attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetamido group, converting it into a simpler amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of simpler amines
Substitution: Formation of substituted cyclohexene derivatives
Scientific Research Applications
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: Similar structure but with different functional groups.
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate: Contains an azido group instead of an amino group.
Uniqueness
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C11H18N2O4 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1 |
InChI Key |
ZMPNPIVRPAPPQU-IVZWLZJFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)O |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)N)NC(=O)C)O |
Origin of Product |
United States |
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